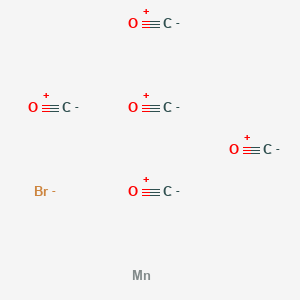

Manganese pentacarbonyl bromide

Description

Properties

IUPAC Name |

carbon monoxide;manganese;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZKKJCQVRJPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrMnO5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of Manganese pentacarbonyl bromide from dimanganese decacarbonyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of manganese pentacarbonyl bromide from dimanganese decacarbonyl. The document provides a comprehensive overview of the reaction, including detailed experimental protocols, key physicochemical data of the reactants and products, and essential safety information. This guide is intended to serve as a valuable resource for researchers in organometallic chemistry and professionals involved in the development of novel therapeutic agents.

Overview

The synthesis of this compound (Mn(CO)₅Br) from dimanganese decacarbonyl (Mn₂(CO)₁₀) is a fundamental and widely utilized reaction in organometallic chemistry. The process involves the oxidative cleavage of the manganese-manganese bond in the starting dimeric complex by elemental bromine. This reaction provides a straightforward and efficient route to the monomeric this compound, which serves as a versatile precursor for the synthesis of a wide array of manganese-containing complexes.

The overall balanced chemical equation for this synthesis is:

Mn₂(CO)₁₀ + Br₂ → 2 Mn(CO)₅Br

This reaction is typically carried out in a non-polar organic solvent, and the product can be isolated as a stable, orange crystalline solid.

Physicochemical Data

A summary of the key quantitative data for the reactant and the product is presented in the table below for easy comparison.

| Property | Dimanganese Decacarbonyl (Mn₂(CO)₁₀) | This compound (Mn(CO)₅Br) |

| CAS Number | 10170-69-1 | 14516-54-2[1] |

| Molecular Formula | C₁₀Mn₂O₁₀[2][3] | C₅BrMnO₅[1] |

| Molar Mass | 389.98 g/mol [2][3] | 274.89 g/mol [4] |

| Appearance | Golden-yellow crystals[5][6] | Bright orange solid[1] or Yellow to orange crystal[7] |

| Melting Point | 154 °C (decomposes)[2][6] | Not available |

| Solubility | Insoluble in water; soluble in organic solvents[3][6] | Soluble in organic solvents[4] |

| Infrared (IR) Spectroscopy (νCO bands, cm⁻¹) | ~2044, 2013, 1983 | ~2100, 2052, 2007, 1988 |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound from dimanganese decacarbonyl. This protocol is based on established procedures in organometallic synthesis.

Materials:

-

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

-

Bromine (Br₂)

-

A suitable non-polar, anhydrous organic solvent (e.g., hexane (B92381), pentane, or carbon tetrachloride)

-

Inert gas (e.g., nitrogen or argon)

-

Standard Schlenk line or glovebox equipment

-

Glassware: Schlenk flask, dropping funnel, condenser, filtration apparatus

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Cooling bath (e.g., ice-water bath)

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known quantity of dimanganese decacarbonyl in the chosen anhydrous solvent under an inert atmosphere. The reaction should be conducted in a well-ventilated fume hood.

-

Reagent Preparation: Prepare a solution of an equimolar amount of bromine in the same solvent.

-

Reaction: Cool the solution of dimanganese decacarbonyl in an ice-water bath. Slowly add the bromine solution dropwise from the dropping funnel to the stirred solution of dimanganese decacarbonyl over a period of 30-60 minutes. The color of the reaction mixture will change from the pale yellow of the starting material to the characteristic orange of the product.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as an orange solid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or pentane) or by sublimation under vacuum.

Expected Yield: The reaction typically proceeds with high yield, often exceeding 90%.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

Dimanganese Decacarbonyl (Mn₂(CO)₁₀): This compound is light and air-sensitive. It is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory tract. It should be handled in a well-ventilated area, preferably in a glovebox or under an inert atmosphere.[8] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Store in a tightly closed container in a cool, dry place, protected from light and air.

Bromine (Br₂): Bromine is a highly corrosive and toxic substance.[9] It can cause severe skin and eye burns and is extremely destructive to the respiratory tract upon inhalation.[10][11] All handling of bromine must be conducted in a well-ventilated fume hood.[12] Appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and chemical safety goggles and a face shield, is mandatory.[9][12] In case of a spill, have a neutralizing agent, such as a sodium thiosulfate (B1220275) solution, readily available.[9]

This compound (Mn(CO)₅Br): This compound is harmful by inhalation, in contact with skin, and if swallowed.[4] It is recommended to wear suitable protective clothing.[4]

By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can safely and efficiently synthesize this compound for their scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Dimanganese decacarbonyl | C10Mn2O10 | CID 6096972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimanganese_decacarbonyl [chemeurope.com]

- 7. This compound丨CAS 14516-54-2丨Mn(CO)5Br - Wolfa [wolfabio.com]

- 8. Manganese carbonyl | Decacarbonyl dimanganese | Mn2(CO)10 – Ereztech [ereztech.com]

- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 10. tatachemicals.com [tatachemicals.com]

- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 12. indianchemicalcouncil.com [indianchemicalcouncil.com]

An In-depth Technical Guide to Bromopentacarbonylmanganese(I) - Mn(CO)₅Br

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Bromopentacarbonylmanganese(I), Mn(CO)₅Br. It includes key data, experimental protocols, and visual representations of its synthesis and reactivity to support its application in research and development.

Core Physical and Chemical Properties

Bromopentacarbonylmanganese(I) is a bright orange, crystalline organometallic compound.[1][2] It serves as a crucial precursor and intermediate in the synthesis of other manganese complexes.[1][3] The compound is sensitive to air, moisture, and light, necessitating proper handling and storage conditions.[2][3] Recommended storage is at low temperatures (0-8°C) in a dry, dark environment.[2][3]

Table 1: Physical Properties of Mn(CO)₅Br

| Property | Value | Source |

| Molecular Formula | C₅BrMnO₅ | [3][4] |

| Molecular Weight | 274.89 g/mol | [3][5] |

| Appearance | Yellow to orange crystalline solid | [2][3][6] |

| Solubility | Soluble in a variety of organic solvents | [2][3][7] |

| Storage Conditions | 0-8°C, protect from air, light, and moisture | [2][3] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of Mn(CO)₅Br. Infrared (IR) spectroscopy is particularly informative due to the carbonyl ligands.

Table 2: Spectroscopic Data for Mn(CO)₅Br

| Spectroscopic Method | Key Features & Values | Source |

| Infrared (IR) Spectroscopy | Exhibits characteristic strong absorptions in the metal carbonyl region. In DMSO, two main peaks are observed for the five CO groups: a low-frequency A₁ mode (mainly axial CO stretching) and a high-frequency, doubly degenerate E mode (mainly radial CO stretching).[8] The infrared spectrum shows characteristic signals at approximately 2081, 2035, and 1985 cm⁻¹.[9] | [8][9] |

| ⁵⁵Mn NMR Spectroscopy | Solid-state ⁵⁵Mn NMR spectroscopy is sensitive to the local bonding environment.[10] The lineshapes are significantly influenced by the Manganese Chemical Shift Anisotropy (CSA) and large ⁵⁵Mn quadrupolar coupling constants.[10][11] | [10][11] |

Chemical Reactivity and Applications

Mn(CO)₅Br is a versatile reagent in organometallic chemistry, primarily utilized as a starting material for the synthesis of various manganese(I) complexes.[12] Its reactivity is dominated by the substitution of its carbonyl (CO) ligands.

-

Ligand Substitution: The compound readily undergoes substitution of one or more CO ligands by a variety of donor ligands (L), such as phosphines, isocyanides, and N-heterocyclic carbenes, to yield derivatives like BrMn(CO)₃L₂.[1][13][14] The first CO ligand can typically be replaced at room temperature, while further substitution often requires heating.[12]

-

Precursor to Cationic Complexes: It is a precursor for synthesizing cationic arene complexes of the type [(η⁶-arene)Mn(CO)₃]⁺.[1][15] It also reacts with nitrosonium hexafluorophosphate (B91526) (NOPF₆) in acetonitrile (B52724) to yield the cationic complex [Mn(CO)₅(CH₃CN)]⁺.[16]

-

Catalysis: Mn(CO)₅Br is an effective and commercially available catalyst precursor for various organic transformations.[12][17] It has been shown to catalyze the hydroboration of ketones under mild conditions with high functional group tolerance.[17] It is also a key in situ precursor for the manganese-catalyzed hydrogenation of ketones.[9]

-

Synthesis of Alkyl/Aryl Complexes: While not the primary route, Mn(CO)₅Br can react with organolithium or Grignard reagents to form manganese alkyl or aryl carbonyl complexes, such as [Mn(CO)₅Ph].[18]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Mn(CO)₅Br and a representative ligand substitution reaction.

4.1. Synthesis of Bromopentacarbonylmanganese(I)

This protocol is based on the standard preparation from dimanganese decacarbonyl.[1]

Objective: To synthesize Mn(CO)₅Br via oxidative cleavage of the Mn-Mn bond in Mn₂(CO)₁₀.

Materials:

-

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

-

Bromine (Br₂)

-

Inert solvent (e.g., a hydrocarbon like hexane)

-

Standard Schlenk line and glassware for inert atmosphere synthesis

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimanganese decacarbonyl in the chosen inert solvent.

-

Slowly add a stoichiometric amount of bromine (1 mole of Br₂ per mole of Mn₂(CO)₁₀) to the solution. The reaction is an oxidative cleavage: Mn₂(CO)₁₀ + Br₂ → 2 BrMn(CO)₅[1]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting materials.

-

Upon completion, the product, a bright orange solid, can be isolated.[1] The solvent is typically removed under vacuum.

-

The resulting solid can be purified by recrystallization or sublimation if necessary. Store the final product under inert gas, away from light, and at reduced temperature.

4.2. Synthesis of a Trisubstituted Carbonyl Complex

This protocol describes a general method for the substitution of CO ligands in Mn(CO)₅Br, as exemplified by the synthesis of [MnBr(CO)₃(L)] where L is a bidentate ligand like 4,5-diazafluoren-9-one (B35911).[19]

Objective: To replace two CO ligands from Mn(CO)₅Br with a bidentate α-diimine ligand.

Materials:

-

Bromopentacarbonylmanganese(I) (Mn(CO)₅Br)

-

4,5-diazafluoren-9-one (dafo)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hexanes

-

Standard laboratory glassware

Procedure:

-

Prepare a slurry of Mn(CO)₅Br (100 mg, 0.36 mmol) and a slight molar excess of 4,5-diazafluoren-9-one (73 mg, 0.40 mmol) in 25 mL of dichloromethane.[19]

-

Stir the mixture at room temperature for approximately 20 hours.[19] The solution's color will change to red, indicating the formation of the complex.[19]

-

Remove the dichloromethane solvent under reduced pressure to obtain a dark orange powder.[19]

-

Recrystallize the solid product by dissolving it in a minimum amount of dichloromethane and carefully layering hexanes on top of the solution.[19]

-

Collect the resulting crystals by filtration. The product is [MnBr(CO)₃(dafo)].[19] Characterization can be performed using IR spectroscopy, which will show a shift in the ν(CO) bands compared to the starting material.[19]

Visualization of Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes involving Mn(CO)₅Br.

References

- 1. Manganese pentacarbonyl bromide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound丨CAS 14516-54-2丨Mn(CO)5Br - Wolfa [wolfabio.com]

- 4. This compound [webbook.nist.gov]

- 5. Bromopentacarbonylmanganese | C5BrMnO5- | CID 10978692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. strem.com [strem.com]

- 7. chembk.com [chembk.com]

- 8. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 11. A solid-state 55Mn NMR spectroscopy and DFT investigation of manganese pentacarbonyl compounds | Journal Article | PNNL [pnnl.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Bromopentacarbonylmanganese(I) | Pentacarbonylbromomanganese(I) | BrMn(CO)5 – Ereztech [ereztech.com]

- 16. Reactions of metal carbonyls. Part V. Reaction of a series of substituted manganese carbonyl bromide compounds with nitrosonium hexafluorophosphate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and assessment of CO-release capacity of manganese carbonyl complexes derived from rigid α-diimine ligands of varied complexity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Manganese Pentacarbonyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of manganese pentacarbonyl bromide (BrMn(CO)₅), a foundational organometallic compound. It details its chemical structure, properties, synthesis, and key applications, with a focus on its role as a versatile precursor in chemical synthesis and catalysis.

Chemical Identity and Structure

This compound is an organomanganese compound featuring a central manganese atom in a +1 oxidation state. The complex adopts an octahedral coordination geometry, with the manganese atom bonded to five carbonyl (CO) ligands and one bromide ligand.

CAS Number: 14516-54-2[1][2][3][4][5]

The structure of this compound is crucial to its reactivity, particularly the lability of the CO ligands, which can be substituted by other donor ligands.

Physicochemical and Spectroscopic Properties

This compound is a bright orange, crystalline solid that is sensitive to air and light. It is generally soluble in a variety of organic solvents, which facilitates its use in homogeneous catalysis and synthesis.[4]

Table 1: Summary of Quantitative Data

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 14516-54-2 | [1][2][3][4][5] |

| Molecular Formula | C₅BrMnO₅ | [1][2][4] |

| Physical Properties | ||

| Molecular Weight | 274.89 g/mol | [1][3][4] |

| Appearance | Bright orange solid | [4] |

| Spectroscopic Data | ||

| IR Carbonyl Stretching (νCO) | 2081, 2035, 1985 cm⁻¹ | [6] |

| Thermochemical Data | ||

| ΔfH°(gas) | -875.8 ± 3.3 kJ/mol | [5] |

Synthesis and Experimental Protocols

The most common and established method for the preparation of this compound is through the direct bromination of dimanganese decacarbonyl (Mn₂(CO)₁₀).[4]

Reaction: Mn₂(CO)₁₀ + Br₂ → 2 BrMn(CO)₅

Experimental Protocol: Synthesis from Mn₂(CO)₁₀

The following is a generalized laboratory-scale protocol based on the established method reported by R. B. King in Organometallic Syntheses, Volume 1.[4] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, as the starting material and product are air-sensitive.

Materials:

-

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

-

Liquid Bromine (Br₂)

-

Anhydrous, degassed solvent (e.g., hexane (B92381) or carbon tetrachloride)

-

Schlenk flask and standard glassware

Procedure:

-

Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve dimanganese decacarbonyl in a suitable anhydrous, degassed solvent (e.g., hexane).

-

Reaction: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1 equivalent) of bromine, typically as a solution in the same solvent, to the stirred Mn₂(CO)₁₀ solution. The reaction is typically rapid.

-

Monitoring: The progress of the reaction can be monitored by the disappearance of the starting Mn₂(CO)₁₀ and the formation of the orange BrMn(CO)₅ product.

-

Isolation: Once the reaction is complete, the solvent is removed under reduced pressure (in vacuo).

-

Purification: The resulting crude orange solid can be purified by sublimation under high vacuum or by recrystallization from an appropriate solvent to yield the final product.

Reactivity and Applications

This compound is a valuable starting material in organometallic chemistry due to the reactivity of its metal-halogen bond and the ability of its carbonyl ligands to undergo substitution.

Ligand Substitution Reactions

The CO ligands in BrMn(CO)₅ can be replaced by a variety of other donor ligands (L), such as phosphines, amines, and isonitriles.[4][7] These reactions typically proceed via a dissociative mechanism where a CO ligand first leaves, creating a 16-electron intermediate, which is then trapped by the incoming ligand. This allows for the synthesis of a wide array of manganese complexes with tailored electronic and steric properties.

Precursor to Other Manganese Complexes

BrMn(CO)₅ serves as a key precursor to other important classes of manganese compounds. For instance, it is used to synthesize cationic arene complexes of the type [(η⁶-arene)Mn(CO)₃]⁺.[4] It is also a precursor for synthesizing the catalytically important manganese hydride complex, HMn(CO)₅.[3]

Catalysis

In recent years, BrMn(CO)₅ has been employed as a catalyst or precatalyst in various organic transformations. It has shown utility in hydrosilylation reactions and has been successfully used as a regeneration catalyst for NAD(P)H models in biomimetic asymmetric reductions of imines.[8]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is sensitive to air and moisture and should be handled and stored under an inert atmosphere (nitrogen or argon). Low-temperature storage (2-8°C) is recommended. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound, and all manipulations should be carried out in a well-ventilated fume hood.

References

- 1. Organometallic syntheses. Volume 1, Transition-metal compounds (King, R. B.) | Semantic Scholar [semanticscholar.org]

- 2. Organometallic Syntheses: Transition-metal compounds - Google Books [books.google.com.sg]

- 3. Bromopentacarbonylmanganese(I) 0.98 this compound [sigmaaldrich.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Tables [chemdata.r.umn.edu]

solubility of Manganese pentacarbonyl bromide in organic solvents

An In-depth Technical Guide on the Solubility of Manganese Pentacarbonyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (Mn(CO)₅Br) in organic solvents. Due to the scarcity of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility, provides a representative experimental protocol for its determination, and illustrates a key catalytic application.

Solubility of this compound

Data Presentation: Qualitative Solubility

The following table summarizes the qualitative solubility of this compound based on information from chemical suppliers and its use in published chemical reactions.

| Organic Solvent | Qualitative Solubility | Context / Reference |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as a reaction solvent for synthesis of Mn(I) complexes and in biomimetic asymmetric reduction.[2] |

| Chloroform (CHCl₃) | Fairly Soluble | Mentioned as a suitable solvent for related manganese carbonyl complexes. |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent for reactions involving the heating of ω-bromoacylmanganese complexes derived from Mn(CO)₅Br.[3] |

| Ethyl Acetate | Soluble | Screened and found to be a suitable solvent for the regeneration of a phenanthridine (B189435) derivative using Mn(CO)₅Br.[2] |

| Toluene | Soluble | Used as a solvent in the same screening study for biomimetic asymmetric reduction.[2] |

| Ethanol | Soluble | Utilized as a solvent for the metalation of a Metal-Organic Framework (MOF) with Mn(CO)₅Br. |

Experimental Protocol: Determination of Solubility for an Air-Sensitive Compound

Since this compound is sensitive to air and moisture, its solubility must be determined using techniques suitable for handling such compounds[4]. The following is a representative gravimetric protocol based on standard laboratory procedures for air-sensitive materials.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (Mn(CO)₅Br), solid

-

Anhydrous organic solvent of interest (e.g., Dichloromethane, THF)

-

Inert gas (Argon or Nitrogen)

-

Drying agent for glassware (e.g., oven at 150 °C)

Equipment:

-

Schlenk line or glovebox for creating an inert atmosphere[4]

-

Thermostatically controlled bath (e.g., oil bath or water bath)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Analytical balance (accurate to ±0.1 mg)

-

Gastight syringe and needles

-

Syringe filter (PTFE, 0.2 µm), pre-dried

-

Pre-weighed, oven-dried sample vials with septa

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas or in a desiccator.

-

Set up the Schlenk line and ensure a good vacuum and a steady supply of inert gas.

-

Degas the chosen organic solvent by performing several freeze-pump-thaw cycles to remove dissolved oxygen[4].

-

-

Saturation:

-

In an inert atmosphere (glovebox or under a positive flow of inert gas), add an excess amount of this compound to a Schlenk flask equipped with a stir bar. An excess is critical to ensure a saturated solution is formed.

-

Using a cannula or a gastight syringe, transfer a known volume of the degassed anhydrous solvent to the Schlenk flask.

-

Seal the flask and place it in the thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle completely at the constant temperature of the bath.

-

Carefully draw a known volume of the clear, supernatant saturated solution into a pre-warmed, gastight syringe fitted with a pre-dried syringe filter. It is crucial to avoid drawing up any solid particles.

-

-

Analysis (Gravimetric Method):

-

Dispense the filtered saturated solution from the syringe into a pre-weighed, airtight vial.

-

Immediately weigh the vial containing the solution to determine the mass of the solution.

-

Carefully remove the solvent under a gentle stream of inert gas or under vacuum, leaving behind the dissolved this compound as a solid residue.

-

Once all the solvent is removed, weigh the vial again to determine the mass of the solute.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (g / 100 mL) = (Mass of Solute / Volume of Sampled Solution) * 100

-

Alternatively, calculate the mass of the solvent (Mass of Solution - Mass of Solute) to express solubility in g/100 g of solvent.

-

Visualizations: Reaction Workflows

This compound is a versatile precursor for other manganese complexes and a catalyst in organic synthesis[5][6]. The following diagrams illustrate key applications.

Biomimetic Asymmetric Reduction Workflow

This compound can act as a catalyst for the regeneration of the NAD(P)H coenzyme model in biomimetic asymmetric reduction reactions[2]. This workflow shows the catalytic cycle.

Caption: Workflow of biomimetic reduction with Mn(CO)₅Br.

General Ligand Substitution Reaction

A common reaction of this compound is the substitution of its carbonyl (CO) ligands with other donor ligands (L) to form a variety of derivatives[5].

Caption: Ligand substitution on this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bromopentacarbonylmanganese(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopentacarbonylmanganese(I), Mn(CO)₅Br, is a key precursor and catalyst in a variety of chemical syntheses. A thorough understanding of its thermal stability and decomposition pathway is critical for its effective and safe use, particularly in applications requiring elevated temperatures. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal properties of Mn(CO)₅Br. While specific thermogravimetric and differential scanning calorimetry data is not extensively available in peer-reviewed literature, this guide consolidates information on its observed thermal behavior, available thermochemical data, and proposes a likely decomposition mechanism. Furthermore, it outlines detailed, generalized experimental protocols for conducting thermal analysis of this and similar organometallic compounds.

Thermal Stability Profile

Evidence from various studies indicates that Mn(CO)₅Br possesses moderate thermal stability, with its decomposition becoming significant at elevated temperatures. In synthetic applications, it is frequently used in reactions conducted at temperatures ranging from 80°C to 150°C, suggesting it remains sufficiently stable within this range in solution to participate in desired chemical transformations. However, prolonged heating or higher temperatures will induce decomposition.

The thermal decomposition process is generally understood to involve the sequential loss of carbonyl (CO) ligands. The strength of the Mn-CO bonds and the overall stability of the complex are influenced by the surrounding chemical environment, such as the solvent and the presence of other reactants.

Quantitative Thermochemical Data

While detailed experimental thermal analysis curves for Mn(CO)₅Br are not readily found in the public domain, the NIST Chemistry WebBook provides key thermochemical data for the compound. This information is crucial for thermodynamic modeling and understanding the energetics of its decomposition.

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (gas) | -875.8 ± 3.3 | kJ/mol | [1] |

| Standard Enthalpy of Formation (solid) | Data not available | kJ/mol | |

| Enthalpy of Sublimation | 88.0 ± 2.0 | kJ/mol | [2] |

Proposed Thermal Decomposition Pathway

The thermal decomposition of Mn(CO)₅Br is anticipated to proceed through a stepwise loss of its five carbonyl ligands. The initial step would involve the dissociation of one CO molecule to form a coordinatively unsaturated 16-electron species, [Mn(CO)₄Br]. This intermediate is highly reactive and can undergo further decarbonylation or react with other species in the medium. Subsequent loss of CO ligands would lead to lower manganese carbonyl bromides and ultimately to the formation of manganese(II) bromide (MnBr₂) and carbon monoxide gas. The final non-volatile product is likely to be manganese(II) bromide, as the manganese center would be oxidized upon the complete loss of the stabilizing CO ligands.

Caption: Proposed stepwise decarbonylation of Mn(CO)5Br upon heating.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of Mn(CO)₅Br, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. Below are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is ideal for determining the temperatures at which the CO ligands are lost.

Objective: To determine the decomposition temperature ranges and the corresponding mass losses for each decomposition step.

Instrumentation: A calibrated thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended for evolved gas analysis.

Experimental Parameters:

-

Sample Preparation: A small sample of Mn(CO)₅Br (typically 2-5 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: A high-purity inert gas, such as nitrogen or argon, should be used at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation of the sample and any intermediates.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30°C) for 5 minutes.

-

Ramp the temperature at a controlled rate (e.g., 5, 10, or 20°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 500°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and peak temperatures of each mass loss step. The derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of maximum decomposition rate. The percentage mass loss for each step should be calculated and compared to the theoretical mass loss for the elimination of CO ligands. The coupled mass spectrometer will identify the evolved gases at each decomposition stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on the enthalpy changes (endothermic or exothermic) associated with decomposition.

Objective: To determine the enthalpy of decomposition and any phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small, accurately weighed sample of Mn(CO)₅Br (typically 1-3 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A high-purity inert gas, such as nitrogen or argon, is used at a constant flow rate.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) through the expected decomposition range.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to decomposition events. The area under each peak is integrated to determine the enthalpy change (ΔH) for that process.

Caption: A logical workflow for the comprehensive thermal analysis of Mn(CO)5Br.

Conclusion

While direct, quantitative thermal analysis data for Mn(CO)₅Br is not extensively documented in publicly accessible literature, its chemical behavior in high-temperature reactions provides a practical indication of its thermal stability. The provided thermochemical data offers a foundational understanding of its energetics. The proposed decomposition pathway, involving the sequential loss of carbonyl ligands, is consistent with the known behavior of metal carbonyl complexes. For researchers requiring precise thermal stability parameters, the detailed experimental protocols for TGA and DSC outlined in this guide provide a robust framework for obtaining this critical data. Further research, particularly TGA-MS studies, would be invaluable in definitively elucidating the decomposition mechanism and identifying any transient intermediates.

References

infrared (IR) spectroscopy of Mn(CO)5Br carbonyl stretching frequencies

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Mn(CO)₅Br: Carbonyl Stretching Frequencies

Introduction

Pentacarbonylmanganese(I) bromide, Mn(CO)₅Br, is a pivotal organometallic compound frequently utilized as a precursor in the synthesis of other manganese complexes and as a catalyst.[1][2] Infrared (IR) spectroscopy is an exceptionally powerful tool for characterizing metal carbonyl complexes. The stretching frequencies of the carbonyl (CO) ligands, typically observed in the 1800–2200 cm⁻¹ region of the IR spectrum, are highly sensitive to the electronic environment of the metal center.[3] The number, position, and intensity of these ν(CO) bands provide critical insights into the molecule's structure, symmetry, and the nature of the metal-ligand bonding. This guide provides a comprehensive overview of the IR spectroscopy of Mn(CO)₅Br, focusing on the theoretical basis for its carbonyl stretching frequencies, a summary of reported quantitative data, and detailed experimental and computational protocols.

Molecular Structure, Symmetry, and Vibrational Modes

The structure of Mn(CO)₅Br consists of a central manganese atom octahedrally coordinated by five carbonyl ligands and one bromine atom. This arrangement results in a molecule with C₄ᵥ symmetry.[4] One CO ligand is unique and lies along the C₄ principal axis (axial position), while the other four CO ligands are equivalent and situated in the plane perpendicular to this axis (equatorial positions).

Group theory analysis for the five CO stretching vibrations in a C₄ᵥ point group predicts the following irreducible representation: Γ(CO) = 2A₁ + B₁ + E

From this set of vibrational modes:

-

2A₁ + E modes are infrared (IR) active.

-

2A₁ + B₁ + E modes are Raman active.

The E mode is doubly degenerate. Therefore, the IR spectrum of Mn(CO)₅Br is expected to show three absorption bands in the carbonyl stretching region.[4][5] These correspond to a symmetric stretch of the four equatorial carbonyls (A₁), the stretch of the single axial carbonyl (A₁), and an asymmetric, degenerate stretch of the equatorial carbonyls (E).[4]

Caption: Logical workflow from molecular structure to the predicted IR spectrum of Mn(CO)₅Br.

Quantitative Data: Carbonyl Stretching Frequencies

The observed ν(CO) frequencies for Mn(CO)₅Br can vary depending on the physical state (solid or solution) and the solvent used, which can influence intermolecular interactions and molecular geometry. The following table summarizes experimentally observed and computationally calculated carbonyl stretching frequencies from various sources.

| Vibrational Mode | Frequency (cm⁻¹) in DMSO | Frequency (cm⁻¹) in THF | Frequency (cm⁻¹) Solid State / ATR | Assignment Rationale |

| E | ~2087 | 2138 (vw) | 2081 | Asymmetric stretch of the four equatorial CO ligands. Typically the highest frequency and strong intensity.[4] |

| A₁ | ~2035 | 2053 (vs) | 2035 | Symmetric stretch of the four equatorial CO ligands.[4][6] |

| A₁ | ~2001 | 2007 (w) | 1985 | Stretch of the single axial CO ligand, trans to the bromine.[6][7] |

vw = very weak, w = weak, vs = very strong Data sourced from references[4][6][7].

The variation in frequencies across different media highlights the sensitivity of the CO ligands to their environment. In solution, solvent-solute interactions can slightly alter the electron density at the manganese center, which in turn affects the extent of π-backbonding to the CO ligands and thus their stretching frequencies. Solid-state spectra can be further complicated by crystal lattice effects (correlation splitting), which may cause band splitting or shifting compared to solution spectra.[8]

Experimental and Computational Protocols

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes a standard method for acquiring the IR spectrum of a solid sample like Mn(CO)₅Br using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.

-

Instrument Preparation :

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Select the appropriate detector for the mid-IR region (e.g., DTGS or MCT).

-

-

Accessory Setup :

-

Install the ATR accessory (e.g., with a diamond or germanium crystal) in the sample compartment.

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

-

-

Background Collection :

-

With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Sample Analysis :

-

Place a small amount of the solid Mn(CO)₅Br powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal.

-

Collect the sample spectrum using the same parameters (number of scans, resolution) as the background collection.

-

-

Data Processing :

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although for simple peak identification, this is often optional.

-

Identify and label the peak frequencies (in cm⁻¹) corresponding to the carbonyl stretching modes.

-

Computational Protocol: Density Functional Theory (DFT) Calculations

Vibrational frequencies can be accurately predicted using computational methods, which also aids in the assignment of experimental bands.[4]

-

Structure Optimization :

-

The molecular geometry of Mn(CO)₅Br is first optimized to find its lowest energy conformation.

-

A common method is Density Functional Theory (DFT) using a functional like B3LYP.[4]

-

A suitable basis set is chosen, such as 6-31++G** for lighter atoms (C, O, Br) and a pseudopotential like Lanl2dz for the manganese atom.[4]

-

If simulating a solution spectrum, a solvent model such as the Polarizable Continuum Model (PCM) for DMSO can be included.[4]

-

-

Frequency Calculation :

-

Following successful geometry optimization, a frequency analysis is performed at the same level of theory.

-

This calculation computes the second derivatives of the energy with respect to atomic positions, yielding the vibrational modes and their frequencies.

-

The output will provide the frequencies (in cm⁻¹), IR intensities, and atomic displacements for each vibrational mode, allowing for unambiguous assignment of the A₁ and E carbonyl stretches.

-

Calculated frequencies are often systematically higher than experimental values and may be scaled by a known factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experiment.

-

Caption: Standard workflows for the experimental and computational determination of ν(CO) frequencies.

References

- 1. Unveiling Mechanistic Complexity in Manganese-Catalyzed C–H Bond Functionalization Using IR Spectroscopy Over 16 Orders of Magnitude in Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

55Mn NMR Spectroscopy of Manganese Pentacarbonyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of 55Mn Nuclear Magnetic Resonance (NMR) spectroscopy in the characterization of manganese pentacarbonyl bromide (Mn(CO)₅Br). This document provides a comprehensive overview of the key NMR parameters, experimental methodologies, and the underlying quantum mechanical principles that govern the 55Mn NMR spectrum of this important organometallic compound.

Introduction to 55Mn NMR Spectroscopy of Mn(CO)₅Br

This compound is a key precursor in the synthesis of a variety of manganese complexes.[1] Its characterization is crucial for quality control and for understanding its reactivity. 55Mn NMR spectroscopy offers a direct and sensitive probe into the electronic environment of the manganese nucleus.

The 55Mn nucleus possesses a spin quantum number (I) of 5/2 and is 100% naturally abundant, making it a receptive nucleus for NMR studies.[2] However, its significant nuclear quadrupole moment presents challenges, leading to broad spectral lines, particularly in environments of low symmetry.[2][3] Understanding the interplay between chemical shielding and quadrupolar interactions is paramount for the accurate interpretation of 55Mn NMR spectra.

Quantitative 55Mn NMR Data for this compound

The 55Mn NMR parameters for this compound are distinct in the solid state versus in solution, primarily due to the effects of molecular tumbling and the persistence of anisotropic interactions in the solid phase.

Solid-State 55Mn NMR Parameters

In the solid state, the 55Mn NMR spectrum of Mn(CO)₅Br is characterized by significant contributions from both the chemical shift anisotropy (CSA) and the nuclear quadrupole interaction.[4][5] The breadth of the solid-state 55Mn NMR spectra of manganese pentacarbonyl halides is largely dominated by the CSA.[4][5]

| Parameter | Value | Notes |

| Nuclear Quadrupole Coupling Constant (e²qQ/h) | ~20 MHz | This value reflects the interaction of the nuclear quadrupole moment with the electric field gradient at the manganese nucleus. The asymmetry parameter (η) is expected to be close to zero due to the C₄ᵥ symmetry of the molecule. |

| Chemical Shift Anisotropy (CSA) | Dominant contributor to spectral breadth | The CSA for the LMn(CO)₅ series (where L = Cl, Br, I) is significant, with values for similar compounds ranging up to 1260 ppm.[4][5] This anisotropy arises from the orientation-dependent magnetic shielding of the manganese nucleus. |

Solution-State 55Mn NMR Parameters

| Parameter | Estimated Value/Trend | Notes |

| Isotropic Chemical Shift (δ) | Shifts to lower frequency compared to Mn(CO)₅Cl | The chemical shift is sensitive to the electronegativity of the halide. As bromine is less electronegative than chlorine, a downfield shift (to lower frequency/less negative ppm values) relative to the chloro-analogue is expected. |

| Linewidth (Δν₁/₂) | Broad | The linewidth is primarily determined by the efficiency of quadrupolar relaxation. The interaction of the large quadrupole moment of 55Mn with fluctuating electric field gradients in solution leads to rapid relaxation and consequently, broad lines. |

Experimental Protocols

The acquisition of high-quality 55Mn NMR spectra requires careful consideration of the experimental setup, particularly given the challenges posed by the quadrupolar nature of the nucleus.

Solid-State 55Mn NMR Spectroscopy

Objective: To determine the nuclear quadrupole coupling constant and the chemical shift anisotropy.

Methodology:

-

Sample Preparation: A powdered, crystalline sample of Mn(CO)₅Br is packed into a suitable solid-state NMR rotor (e.g., 4 mm zirconia).

-

Spectrometer Setup:

-

A high-field solid-state NMR spectrometer is required to maximize sensitivity and resolution. Experiments have been successfully performed at magnetic field strengths of 11.75 T, 17.63 T, and 21.1 T.[4][5]

-

A probe capable of magic-angle spinning (MAS) is used, although static experiments are often employed to observe the full powder pattern.

-

-

Pulse Sequence: A simple pulse-acquire or a Hahn-echo sequence is typically used. The short T₂ relaxation times of quadrupolar nuclei often necessitate the use of echo sequences to minimize signal loss during the dead time of the probe.

-

Data Acquisition:

-

A wide spectral window is necessary to encompass the broad powder pattern.

-

A short recycle delay can be used due to the efficient quadrupolar relaxation.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The resulting powder pattern is then simulated to extract the principal components of the chemical shift tensor and the quadrupolar coupling parameters.

Solution-State 55Mn NMR Spectroscopy

Objective: To determine the isotropic chemical shift and the linewidth of the 55Mn resonance.

Methodology:

-

Sample Preparation: A solution of Mn(CO)₅Br is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or THF-d₈) in a standard NMR tube. The concentration should be optimized to maximize the signal-to-noise ratio without causing excessive line broadening due to viscosity or aggregation.

-

Spectrometer Setup:

-

A high-field NMR spectrometer equipped with a broadband probe tuned to the 55Mn frequency is used.

-

The temperature of the probe should be carefully controlled, as it can affect both the chemical shift and the relaxation rates.

-

-

Data Acquisition:

-

A simple pulse-acquire sequence is generally sufficient.

-

A large spectral width should be used initially to locate the broad 55Mn signal.

-

The number of scans will depend on the concentration of the sample and the desired signal-to-noise ratio.

-

-

Data Processing:

-

The FID is processed with an exponential multiplication (line broadening) to improve the signal-to-noise ratio of the broad peak.

-

The spectrum is referenced externally to a standard, typically a saturated aqueous solution of KMnO₄ (δ = 0 ppm).

-

The chemical shift and the linewidth at half-height are then measured.

-

Visualizing Key Concepts

The following diagrams illustrate the relationships between the molecular structure of this compound and its NMR properties, as well as a typical experimental workflow.

Caption: Molecular structure's influence on 55Mn NMR parameters.

Caption: Typical workflow for a solution-state 55Mn NMR experiment.

Conclusion

55Mn NMR spectroscopy is a powerful tool for the characterization of this compound. While the quadrupolar nature of the 55Mn nucleus introduces challenges, particularly in terms of linewidth, the information obtained from both solid-state and solution-state NMR is invaluable. Solid-state NMR provides detailed insights into the local electronic structure through the determination of the quadrupolar coupling constant and chemical shift anisotropy. Solution-state NMR, while providing less detailed information, is crucial for routine characterization and for studying the behavior of the complex in solution. A thorough understanding of the principles outlined in this guide will enable researchers to effectively utilize 55Mn NMR for the comprehensive analysis of this and related manganese-containing compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. (55Mn) Manganese NMR [chem.ch.huji.ac.il]

- 3. A solid-state 55Mn NMR spectroscopy and DFT investigation of manganese pentacarbonyl compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. A solid-state 55Mn NMR spectroscopy and DFT investigation of manganese pentacarbonyl compounds | Journal Article | PNNL [pnnl.gov]

- 5. Dithioether complexes of manganese carbonyl halides: synthesis, 55Mn NMR spectroscopic, X-ray crystallographic and electrochemical studies - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Introduction to Mass Spectrometry of Organometallics

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Mn(CO)₅Br

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of pentacarbonylbromomanganese(I), Mn(CO)₅Br. It is intended for researchers, scientists, and professionals in drug development and organometallic chemistry who utilize mass spectrometry for molecular characterization.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. For organometallic complexes like Mn(CO)₅Br, it provides critical insights into the ligand-metal bonding and the stability of the molecule. The fragmentation pattern, in particular, serves as a fingerprint for the compound's structure.

Ionization Method: Electron Ionization (EI)

Electron ionization (EI) is the most common and effective method for the analysis of neutral, thermally stable, and volatile organometallic compounds such as metal carbonyls.[1][2] In this process, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form an energetically unstable molecular ion (M•⁺).[3] This excess energy induces fragmentation, which provides valuable structural data.[4]

Fragmentation Pathway of Mn(CO)₅Br

The fragmentation of the Mn(CO)₅Br molecular ion is characterized by well-defined, sequential processes. The primary fragmentation pathway involves the stepwise loss of the five carbonyl (CO) ligands, a common feature for metal polycarbonyl complexes.[1][5] A secondary pathway observed is the initial loss of the bromine radical.

The main fragmentation processes are:

-

Sequential Loss of Carbonyl Ligands : The dominant fragmentation route is the successive elimination of neutral CO molecules (molecular weight 28 Da).[1][5] This process occurs until the manganese-bromine core, [MnBr]⁺, is formed.

-

Loss of the Bromo Ligand : A competing fragmentation pathway involves the cleavage of the Mn-Br bond, leading to the formation of the [Mn(CO)₅]⁺ ion.[5] This ion can then undergo its own sequential loss of CO ligands.

-

Formation of the Manganese Ion : Ultimately, fragmentation can lead to the bare manganese ion, [Mn]⁺.

The relative abundance of the fragment ions depends on the bond strengths within the molecular ion; the weaker Mn-CO bonds tend to cleave more readily than the Mn-Br bond.

Data Presentation: Key Fragment Ions

The electron ionization mass spectrum of Mn(CO)₅Br exhibits a series of characteristic peaks corresponding to the molecular ion and its subsequent fragments. The quantitative data for the principal metal-containing ions are summarized below. Note that bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in doublet peaks for all bromine-containing fragments, separated by 2 m/z units. The table lists m/z values calculated using the ⁷⁹Br isotope.

| Proposed Ion Identity | Formula | m/z (using ⁷⁹Br) | Notes |

| Molecular Ion | [Mn(CO)₅Br]⁺ | 274 | Parent ion |

| [Mn(CO)₄Br]⁺ | 246 | Loss of one CO ligand | |

| [Mn(CO)₃Br]⁺ | 218 | Loss of two CO ligands | |

| [Mn(CO)₂Br]⁺ | 190 | Loss of three CO ligands | |

| [Mn(CO)Br]⁺ | 162 | Loss of four CO ligands | |

| [MnBr]⁺ | 134 | Loss of all five CO ligands | |

| [Mn(CO)₅]⁺ | 195 | Loss of the Br ligand from the molecular ion | |

| Manganese Ion | [Mn]⁺ | 55 | Bare metal ion |

Experimental Protocol

The following provides a generalized experimental protocol for acquiring the mass spectrum of Mn(CO)₅Br.

Sample Preparation and Introduction:

-

A small quantity of solid Mn(CO)₅Br is placed in a capillary tube.

-

The sample is introduced into the mass spectrometer via a direct insertion probe (DIP).

-

The probe is gently heated to sublime the sample directly into the ion source, as Mn(CO)₅Br has sufficient vapor pressure.[6]

Ion Source - Electron Ionization (EI):

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

-

Source Temperature: Maintained at approximately 150-200 °C to prevent condensation while minimizing thermal decomposition.

-

Filament Current: A typical emission current is applied to generate the electron beam.

Mass Analyzer:

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

The analyzer is set to scan a mass range appropriate for the compound, for example, m/z 40-350, to detect the molecular ion and all expected fragments.

Detection:

-

An electron multiplier detector records the ion signal.

-

The data system generates a mass spectrum, plotting ion relative abundance versus m/z.

Visualization of Fragmentation Pathway

The logical relationship of the primary fragmentation pathway of Mn(CO)₅Br is visualized below using the DOT language.

Caption: Primary fragmentation pathways of Mn(CO)₅Br under electron ionization.

References

- 1. Metal carbonyl - Wikipedia [en.wikipedia.org]

- 2. web.uvic.ca [web.uvic.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. A mass spectroscopic study of some manganese pentacarbonyl derivatives - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. web.uvic.ca [web.uvic.ca]

Methodological & Application

Application Notes and Protocols: Manganese Pentacarbonyl Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of manganese pentacarbonyl bromide (Mn(CO)₅Br) as a catalyst in various organic synthesis reactions. This versatile and cost-effective catalyst offers a valuable alternative to more expensive precious metal catalysts for a range of transformations.

Hydrosilylation of Alkenes and Alkynes

This compound is an effective catalyst for the hydrosilylation of olefins, providing a robust system for the formation of organosilane compounds. This method is notable for its tolerance of unpurified substrates and its applicability in green solvents under ambient air, yielding anti-Markovnikov products with high selectivity.[1]

Quantitative Data for Hydrosilylation of Alkenes

| Entry | Alkene Substrate | Silane | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | 1-Octene (B94956) | Phenylsilane (B129415) | 2 | Anisole (B1667542) | 70 | 2 | >99 | [1] |

| 2 | Styrene (B11656) | Phenylsilane | 2 | Water | 70 | 4 | 95 | [1] |

| 3 | Allyl Glycidyl Ether | 1,1,1,3,5,5,5-heptamethyltrisiloxane | 0.3 | Neat | 70 | 1 | >99 | [1] |

| 4 | Styrene | Triethylsilane | - | - | 150 | - | 38 | [2] |

Note: The reaction of styrene with triethylsilane also produced 7% of the dehydrogenative silylation product.[2]

Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

-

This compound (Mn(CO)₅Br)

-

1-Octene

-

Phenylsilane

-

Anisole (anhydrous)

-

Standard Schlenk line and glassware

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.02 mmol, 2 mol%).

-

Add anisole (1 mL).

-

Add 1-octene (1.0 mmol).

-

Add phenylsilane (1.2 mmol).

-

The reaction mixture is then heated to 70 °C and stirred for 2 hours.

-

Upon completion, the reaction is cooled to room temperature.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired anti-Markovnikov hydrosilylated product.

Hydrosilylation of Alkynes

In the hydrosilylation of alkynes, Mn(CO)₅Br, in combination with triphenylarsine (B46628) as a ligand, has been shown to favor the formation of E-isomers.[2] While Mn(CO)₅Br alone showed low conversion and selectivity, the addition of AsPh₃ significantly improved the yield and E/Z selectivity.[2]

Experimental Workflow: Hydrosilylation

Caption: General workflow for Mn(CO)₅Br-catalyzed hydrosilylation.

Biomimetic Asymmetric Reduction of Imines

This compound serves as an efficient regeneration catalyst for the biomimetic asymmetric reduction of various imines, including quinoxalinones and benzoxazinones.[3][4] This system utilizes a chiral phosphoric acid as a transfer catalyst and hydrogen gas as the terminal reductant.[3]

Quantitative Data for Biomimetic Asymmetric Reduction

| Entry | Substrate | Chiral Phosphoric Acid | Catalyst Loading (mol%) | Solvent | Pressure (psi H₂) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |

| 1 | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | (R)-TRIP | 5 (Mn(CO)₅Br) | Dichloromethane (B109758) | 500 | 30 | 48 | 90 | 92 | [3] |

| 2 | 2-p-Tolyl-2,3-dihydroquinazolin-4(1H)-one | (R)-TRIP | 5 (Mn(CO)₅Br) | Dichloromethane | 500 | 30 | 48 | 88 | 91 | [3] |

| 3 | 2-o-Tolyl-2,3-dihydroquinazolin-4(1H)-one | (R)-TRIP | 5 (Mn(CO)₅Br) | Dichloromethane | 500 | 30 | 48 | 85 | 89 | [3] |

| 4 | 2-Phenyl-2,3-dihydro-4H-benzo[d][5][6]oxazin-4-one | (R)-STRIP | 5 (Mn(CO)₅Br) | Dichloromethane | 500 | 30 | 48 | 92 | 93 | [3] |

Experimental Protocol: Biomimetic Asymmetric Reduction

Materials:

-

This compound (Mn(CO)₅Br)

-

Substrate (e.g., 2-phenyl-2,3-dihydroquinazolin-4(1H)-one)

-

Chiral Phosphoric Acid (e.g., (R)-TRIP)

-

Phenanthridine (B189435) (NAD(P)H model)

-

4 Å Molecular Sieves

-

Dichloromethane (anhydrous)

-

Hydrogen gas

Procedure:

-

To a dried autoclave, add the substrate (0.2 mmol), this compound (0.01 mmol, 5 mol%), chiral phosphoric acid (0.02 mmol, 10 mol%), phenanthridine (0.02 mmol, 10 mol%), and 4 Å molecular sieves (5 mg).

-

Under an inert atmosphere, add anhydrous dichloromethane (1.0 mL).

-

Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 500 psi with hydrogen.

-

Stir the reaction mixture at 30 °C for 48 hours.

-

After the reaction, carefully release the pressure.

-

The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the chiral amine product.

Signaling Pathway: Biomimetic Asymmetric Reduction

Caption: Catalytic cycles in biomimetic asymmetric reduction.

Hydrosilylation of Carbon Dioxide

This compound also serves as an efficient precatalyst for the hydrosilylation of carbon dioxide under mild conditions.[5] The selectivity of this reaction can be tuned by the choice of solvent.

Quantitative Data for CO₂ Hydrosilylation

| Entry | Silane | Solvent | Temp (°C) | Pressure (bar CO₂) | Time (h) | Product | Yield (%) | Ref |

| 1 | Et₃SiH | THF | 50 | 4 | 1 | Triethylsilylformate | 67 | [5] |

| 2 | Et₃SiH | THF/Toluene (B28343) | 50 | 4 | 1 | Bis(triethylsilyl)acetal | 86 | [5] |

| 3 | Et₃SiH | THF | RT | 1 | - | Triethylsilylformate | High Conversion | [5] |

| 4 | Et₃SiH | THF/Toluene | RT | 1 | - | Bis(triethylsilyl)acetal | High Conversion | [5] |

Note: High conversion at room temperature and atmospheric pressure was observed, but with a decrease in selectivity.[5]

Experimental Protocol: CO₂ Hydrosilylation

Materials:

-

This compound (Mn(CO)₅Br)

-

Triethylsilane (Et₃SiH)

-

Tetrahydrofuran (THF, anhydrous) or THF/Toluene mixture

-

Carbon dioxide (CO₂)

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, under an inert atmosphere, add this compound.

-

Add the desired solvent (THF or a THF/Toluene mixture).

-

Add triethylsilane.

-

Seal the autoclave, purge with CO₂, and then pressurize to the desired pressure (e.g., 4 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the required time (e.g., 1 hour).

-

After the reaction, cool the autoclave to room temperature and carefully release the pressure.

-

The product can be isolated and purified by standard techniques such as distillation or chromatography.

Hydroarylation of Alkenes and Alkynes

While Mn(CO)₅Br can catalyze the hydroarylation of C-C multiple bonds, it often requires elevated temperatures and higher catalyst loadings due to lower catalytic activity compared to some of its derivatives.[6] For instance, in the hydroarylation of butyl acrylate (B77674) with 2-phenylpyridine, Mn(CO)₅Br at 100 °C gave only trace product formation, whereas a tricarbonyl derivative was highly effective at 35 °C.[6] Nevertheless, it serves as a readily available starting point for such transformations.

Quantitative Data for Hydroarylation

| Entry | Arene | Alkene/Alkyne | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref | |---|---|---|---|---|---|---|---|---| | 1 | N-pyrimidinyl indole (B1671886) | Racemic allene (B1206475) | 10 | - | Toluene | 80 | 24 | 16 |[7] | | 2 | N-pyrimidinyl indole | Racemic allene | 5 | NaOAc | Toluene | 50 | 24 | - |[7] | | 3 | 2-Phenylpyridine | Butyl acrylate | 10 | Cy₂NH | Bu₂O | 100 | - | Trace |[6] |

Note: The yield for entry 2 was reported to have drastically increased with the addition of NaOAc and lowering the temperature.[7]

Experimental Protocol: Hydroarylation of Allenes with Indoles

Materials:

-

This compound (Mn(CO)₅Br)

-

N-pyrimidinyl indole

-

Allene substrate

-

Sodium acetate (B1210297) (NaOAc)

-

Toluene (anhydrous)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add N-pyrimidinyl indole (0.2 mmol), this compound (0.01 mmol, 5 mol%), and sodium acetate (0.4 mmol).

-

Add anhydrous toluene (1.0 mL).

-

Add the allene substrate (0.3 mmol).

-

Stir the reaction mixture at 50 °C for 24 hours.

-

After cooling, the reaction is quenched, and the product is extracted with a suitable organic solvent.

-

The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Reaction Scheme: Hydroarylation

Caption: General scheme for Mn(CO)₅Br-catalyzed hydroarylation.

References

- 1. MnBr(CO)5: a commercially available highly active catalyst for olefin hydrosilylation under ambient air and green conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. oaepublish.com [oaepublish.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Application Notes and Protocols: Mn(CO)₅Br-Catalyzed Hydrosilylation of Alkenes and Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrosilylation of alkenes and alkynes is a powerful and atom-economical method for the synthesis of organosilanes, which are versatile intermediates in organic synthesis and materials science. While precious metal catalysts have traditionally dominated this field, the use of earth-abundant and cost-effective alternatives is of growing importance. Manganese, being a readily available and low-toxicity metal, has emerged as a promising catalyst for this transformation. This document provides detailed application notes and protocols for the hydrosilylation of alkenes and alkynes using the commercially available catalyst, bromopentacarbonylmanganese(I) (Mn(CO)₅Br).

Catalytic System Overview

Mn(CO)₅Br serves as an efficient pre-catalyst for the hydrosilylation of a broad range of unsaturated carbon-carbon bonds. The reaction mechanism and stereochemical outcome can be influenced by the substrate and reaction conditions, offering a versatile tool for synthetic chemists. For the hydrosilylation of alkynes, Mn(CO)₅Br, particularly in the presence of an arsine ligand, typically proceeds via an organometallic pathway to yield the (E)-isomer as the major product. In contrast, the hydrosilylation of alkenes can proceed through a radical mechanism, leading to anti-Markovnikov addition products.

Hydrosilylation of Alkenes

The Mn(CO)₅Br-catalyzed hydrosilylation of alkenes provides a reliable method for the synthesis of linear alkylsilanes. The reaction generally proceeds with high regioselectivity, affording the anti-Markovnikov product in good to excellent yields.

Quantitative Data Summary

| Entry | Alkene Substrate | Silane | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |

| 1 | 1-Octene (B94956) | PhSiH₃ | 2 | 70 °C, air | >99 | |

| 2 | Styrene | PhSiH₃ | 5 | 60 °C | 95 | |

| 3 | 4-Methylstyrene | Et₃SiH | 2 | 70 °C, air | 98 | |

| 4 | 4-Chlorostyrene | Ph₂SiH₂ | 2 | 70 °C, air | 97 | |

| 5 | Allyl benzene | (Me₃SiO)₂MeSiH | 2 | 70 °C, air | 96 | |

| 6 | 1-Hexene | PhSiH₃ | 2 | 70 °C, air | >99 |

Experimental Protocol: Hydrosilylation of 1-Octene

This protocol is a representative procedure for the Mn(CO)₅Br-catalyzed hydrosilylation of a terminal alkene.

Materials:

-

Mn(CO)₅Br

-

1-Octene

-

Phenylsilane (B129415) (PhSiH₃)

-

Anhydrous toluene (B28343)

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Mn(CO)₅Br (0.02 mmol, 2 mol%).

-

Add anhydrous toluene (1.0 mL).

-

Add 1-octene (1.0 mmol, 1.0 equiv).

-

Add phenylsilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

-

Seal the Schlenk tube and place it in a preheated oil bath at 70 °C.

-

Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired alkylsilane.

Hydrosilylation of Alkynes

The Mn(CO)₅Br-catalyzed hydrosilylation of alkynes is a valuable method for the stereoselective synthesis of vinylsilanes. The addition of an arsenic ligand, such as triphenylarsine (B46628) (AsPh₃), can significantly enhance the (E)-selectivity of the reaction.

Quantitative Data Summary

| Entry | Alkyne Substrate | Silane | Additive (mol%) | Conditions | Yield (%) | (E):(Z) Ratio | Reference |

| 1 | Phenylacetylene (B144264) | PhSiH₃ | AsPh₃ (10) | 150 °C, 10 h | 89 | >50:1 | |

| 2 | 1-Octyne | PhSiH₃ | AsPh₃ (10) | 150 °C, 10 h | 85 | >50:1 | |

| 3 | 4-Ethynyltoluene | Ph₂SiH₂ | AsPh₃ (10) | 150 °C, 10 h | 82 | >50:1 | |

| 4 | 1-Phenyl-1-propyne | PhSiH₃ | AsPh₃ (10) | 150 °C, 10 h | 75 | >50:1 | |

| 5 | Phenylacetylene | Et₃SiH | - | 150 °C, 10 h | 25 | 1.3:1 |

Experimental Protocol: Hydrosilylation of Phenylacetylene

This protocol provides a general procedure for the (E)-selective hydrosilylation of a terminal alkyne.

Materials:

-

Mn(CO)₅Br

-

Triphenylarsine (AsPh₃)

-

Phenylacetylene

-

Phenylsilane (PhSiH₃)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware

-

Silica gel for chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add Mn(CO)₅Br (0.05 mmol, 5 mol%) and triphenylarsine (0.10 mmol, 10 mol%) to a dry Schlenk tube.

-

Add anhydrous toluene (0.5 mL).

-

Add phenylacetylene (1.0 mmol, 1.0 equiv).

-

Add phenylsilane (1.2 mmol, 1.2 equiv) to the mixture.

-

Seal the Schlenk tube tightly and remove it from the glovebox.

-

Place the reaction vessel in a preheated oil bath at 150 °C and stir for 10 hours.

-

After cooling to room temperature, carefully open the Schlenk tube.

-

Dilute the reaction mixture with a small amount of an appropriate solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Filter the mixture through a short pad of silica gel to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the desired vinylsilane.

Visualizations

Catalytic Cycle for Alkene Hydrosilylation (Radical Pathway)

Caption: Proposed Radical Mechanism for Alkene Hydrosilylation.

Catalytic Cycle for Alkyne Hydrosilylation (Organometallic Pathway)

Application Notes and Protocols: Mn(CO)₅Br Catalyzed Hydroarylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroarylation is a powerful chemical transformation that introduces an aryl group across a carbon-carbon multiple bond, enabling the construction of complex molecular architectures from simpler precursors. While traditionally dominated by precious metal catalysts, recent advancements have highlighted the utility of earth-abundant and less toxic first-row transition metals. Among these, manganese has emerged as a versatile and cost-effective catalyst. This document provides detailed application notes and experimental protocols for hydroarylation reactions catalyzed by the manganese carbonyl complex, Bromopentacarbonylmanganese(I) (Mn(CO)₅Br).

Mn(CO)₅Br serves as a common precatalyst in these transformations. However, it is noteworthy that Mn(CO)₅Br often exhibits low catalytic activity, necessitating relatively high reaction temperatures (80–100 °C) and catalyst loadings (10–20 mol%). This is largely attributed to the formation of a stable, off-cycle manganacycle-(CO)₄ species which acts as a catalyst sink. To address this limitation, more active catalytic systems have been developed, such as MnBr(CO)₃(MeCN)₂, which avoids the formation of the inactive species and promotes hydroarylation at near room temperature.[1] Another effective alternative is the dimeric manganese catalyst, Mn₂(CO)₈Br₂, which has demonstrated superior yields in the hydroarylation of unsaturated amides compared to Mn(CO)₅Br.[2][3]

These application notes will focus on the mechanism and practical application of the Mn(CO)₅Br system, while also providing comparative data and protocols for the more recently developed and efficient manganese catalysts.

Catalytic Mechanism of Mn(CO)₅Br in Hydroarylation

The proposed mechanism for Mn(CO)₅Br-catalyzed hydroarylation, particularly involving a directing group on the aryl substrate, is a multi-step process. The key steps are illustrated in the diagram below and involve C-H activation, migratory insertion, and protodemetalation.

Figure 1. Proposed catalytic cycle for Mn(CO)₅Br catalyzed hydroarylation.

The catalytic cycle is initiated by the coordination of the arene, often assisted by a directing group (DG), to the active Mn(I) species, which is formed from the Mn(CO)₅Br precatalyst. This is followed by C-H bond activation to form a five-membered manganacycle.[4][5] The alkene or alkyne substrate then coordinates to the manganese center and undergoes migratory insertion into the Mn-C bond, expanding the ring to a seven-membered intermediate.[4] Subsequent reductive elimination and protodemetalation, often facilitated by an amine additive, releases the hydroarylated product and regenerates the active catalytic species.[2] The formation of a coordinatively saturated and stable tetracarbonyl manganacycle can lead to an off-cycle reservoir, diminishing the catalytic efficiency. Photochemical activation has been shown to promote CO dissociation, thereby facilitating the entry into the productive catalytic cycle.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques, unless otherwise noted. Solvents should be dried using appropriate methods before use. Commercially available reagents should be used as received unless otherwise specified.

Protocol 1: General Procedure for Mn(CO)₅Br-Catalyzed Hydroarylation of Alkenes

This protocol is adapted from typical conditions reported for the hydroarylation of α,β-unsaturated carbonyl compounds with 2-phenylpyridine.

Materials:

-

Mn(CO)₅Br (10 mol%)

-

Arene with directing group (e.g., 2-phenylpyridine, 1.0 equiv)

-

Alkene (e.g., butyl acrylate, 1.5 - 2.0 equiv)

-

Amine additive (e.g., dicyclohexylamine, Cy₂NH, 20 mol%)

-

Anhydrous solvent (e.g., dibutyl ether, Bu₂O, to make a 0.5 M solution)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add Mn(CO)₅Br, the arene, and the amine additive.

-

Add the anhydrous solvent via syringe.

-

Add the alkene to the reaction mixture.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired hydroarylated product.